molecular formula C16H18N2O4 B5528690 3-(3-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-5-isoxazolecarboxamide

3-(3-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-5-isoxazolecarboxamide

Cat. No. B5528690
M. Wt: 302.32 g/mol
InChI Key: XBHZRHGSPMQHNY-UHFFFAOYSA-N
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Description

The compound of interest is a member of the isoxazole class, characterized by a 5-membered ring containing one oxygen and one nitrogen atom. Compounds in this class often exhibit significant biological activity and are of interest in pharmaceutical research and development.

Synthesis Analysis

While specific synthesis details for "3-(3-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-5-isoxazolecarboxamide" were not found, related research on isoxazole derivatives demonstrates a variety of synthetic pathways. For example, studies have shown that isoxazole derivatives can be synthesized through cycloaddition reactions, involving nitrile oxides and alkenes or alkynes, which might be applicable for synthesizing the compound (Nishiwaki, Azechi, & Fujiyama, 1974).

Molecular Structure Analysis

Research on closely related compounds, such as pyrazole derivatives, provides insights into molecular structure analysis through spectroscopic methods like NMR, FT-IR, and X-ray crystallography. These techniques can determine dihedral angles, confirm twisted conformations between rings, and analyze intermolecular interactions, which would be relevant for understanding the molecular structure of "3-(3-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-5-isoxazolecarboxamide" (Kumara et al., 2018).

properties

IUPAC Name

3-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-20-12-5-2-4-11(8-12)14-9-15(22-18-14)16(19)17-10-13-6-3-7-21-13/h2,4-5,8-9,13H,3,6-7,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHZRHGSPMQHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=C2)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49730994
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(3-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1,2-oxazole-5-carboxamide

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